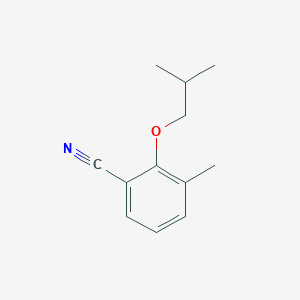
3-Methyl-2-(2-methylpropoxy)benzonitrile
説明
科学的研究の応用
Radioligand Development for PET Imaging
One significant application of 3-Methyl-2-(2-methylpropoxy)benzonitrile derivatives is in the development of novel radioligands for positron emission tomography (PET) imaging. For instance, specific analogues have been identified as candidates for PET imaging agents targeting the metabotropic glutamate receptor subtype 5 (mGluR5). These compounds exhibit high binding affinity and moderate lipophilicity, making them suitable for in vitro and in vivo evaluations of mGluR5 density in the brain. Such applications are crucial for advancing our understanding of neurological disorders and developing targeted therapies (Shimoda et al., 2016).
Dye-Sensitized Solar Cells (DSSCs)
Benzonitrile derivatives, including those structurally related to this compound, have been explored as electrolyte solvents in Dye-Sensitized Solar Cells (DSSCs). Their low vapor pressure enhances the long-term stability and efficiency of DSSCs, offering a pathway towards the economical fabrication of devices with stable performance. This research contributes significantly to the development of renewable energy technologies by improving the efficiency and durability of solar cells (Latini et al., 2014).
Molecular Structure and Spectroscopy
The structural and vibrational properties of benzonitrile derivatives are subjects of investigation to understand their chemical behavior better. For example, novel Schiff base compounds derived from benzonitrile have been synthesized and analyzed using FT-IR and XRD spectroscopic methods. Such studies are foundational for the development of new materials and pharmaceuticals by elucidating the molecular structure and properties of potential compounds (Alver et al., 2011).
Ionic Liquid Environments
Research into the local environment of ionic liquids (ILs) has utilized benzonitrile as a probe. The nitrile stretching vibration has been shown to monitor the local structure and electrostatic environment effectively, providing insights into the hydrogen bonding and intrinsic electric field within ILs. This work is critical for the design and application of ILs in various chemical processes and technologies (Zhang et al., 2013).
Anticancer Activity
Compounds derived from benzonitrile have been evaluated for their potential as pharmaceutical agents due to their biological activities, including anticancer properties. For example, the crystal structure of specific benzonitrile derivatives has been studied in conjunction with molecular docking to assess their anticancerous capabilities, highlighting the potential of these compounds in medicinal chemistry and drug development (Kiran et al., 2018).
特性
IUPAC Name |
3-methyl-2-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-14-12-10(3)5-4-6-11(12)7-13/h4-6,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEECAZXNMWTXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)
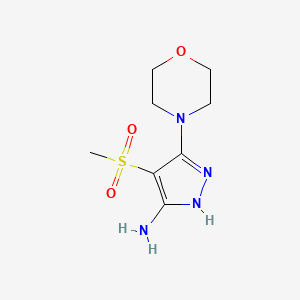
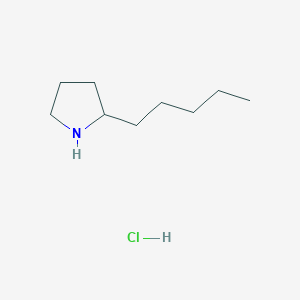

![3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride](/img/structure/B1447938.png)

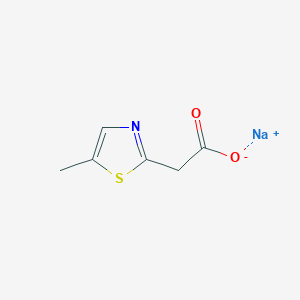

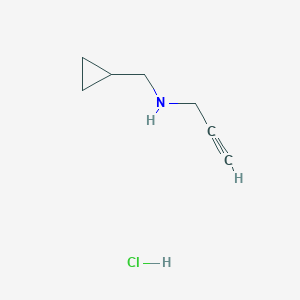
![8-Azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1447948.png)
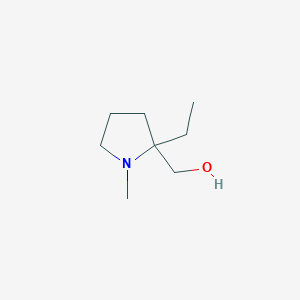
![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1447950.png)
![tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate](/img/structure/B1447954.png)
